![molecular formula C12H26 B3050641 2,3,4,5,6-Pentamethylheptane CAS No. 27574-98-7](/img/structure/B3050641.png)
2,3,4,5,6-Pentamethylheptane
Overview
Description
2,3,4,5,6-Pentamethylheptane , also known as 2,2,4,6,6-pentamethylheptane , is a hydrocarbon compound with the chemical formula C12H26 . It falls under the category of alkanes and is a saturated hydrocarbon. The compound consists of seven carbon atoms and 26 hydrogen atoms. Its systematic IUPAC name is 2,3,4,5,6-pentamethylheptane .
Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentamethylheptane consists of a seven-carbon straight chain with five methyl groups attached to different carbon atoms. The arrangement of these methyl groups significantly influences the compound’s physical properties, stability, and reactivity. The compound is nonpolar due to its symmetric structure, which affects its solubility and interactions with other molecules .
Physical And Chemical Properties Analysis
Scientific Research Applications
Autoignition and Jet Fuels
2,2,4,6,6-Pentamethylheptane, a variant of Pentamethylheptane, has been studied for its autoignition characteristics. It's a potential component in jet fuel surrogates due to its branched alkane structure. Research in this area focuses on its combustion behavior, specifically its ignition delay times at different temperatures and pressures, which is crucial for jet fuel performance. The detailed kinetic model developed for this compound helps understand its combustion characteristics over a wide temperature range (Mao et al., 2019).
Fragrance Ingredient
3,4,5,6,6-Pentamethylheptan-2-ol, another derivative, has been used as a fragrance ingredient. This compound is part of the branched chain saturated alcohols group and has been subject to toxicologic and dermatologic reviews to ensure its safety in fragrances (Mcginty et al., 2010).
Molecular Properties and Conformation
Studies have also focused on the molecular properties and conformation of chiral alkanes like 2,2,3,5,6-pentamethylheptane. This research involves examining the molecular structure's impact on properties like molar rotatory power and conformational rigidity, providing insights into stereochemistry (Azzena et al., 1981).
Optical Imaging and Drug Delivery
In the field of biomedical research, the heptamethine cyanines, derivatives of Pentamethylheptane, are used for fluorescence-based applications. These compounds are pivotal in visualizing and manipulating biological processes, especially in complex physiological settings like near-infrared imaging and drug delivery systems (Gorka et al., 2018).
Chemical Vapor Deposition
Pentamethylheptane derivatives have also been used in chemical vapor deposition processes. Studies on volatile barium beta-diketonate polyether adducts, involving compounds like 2,2,6,6-tetramethylheptane-3,5-dionato, provide insights into the synthesis and characterization of materials useful in thin-film deposition, a process integral to electronic device manufacturing (Gardiner et al., 1991).
Solubility and Physical Properties
The solubility of propylene in compounds like 2,2,4,6,6-Pentamethylheptane has been measured under various conditions. Such studies are essential for understanding the physical-chemical properties of these compounds and their applications in processes like polymerizations (Dariva et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6-pentamethylheptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFFSNUOIJPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447997 | |
Record name | 2,3,4,5,6-pentamethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentamethylheptane | |
CAS RN |
27574-98-7 | |
Record name | 2,3,4,5,6-pentamethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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